Methyl 2-bromohexadecanoate
Description
Methyl 2-bromohexadecanoate (C₁₇H₃₃BrO₂) is a brominated fatty acid methyl ester characterized by a 16-carbon chain with a bromine atom at the second position and a methyl ester group at the terminal carboxylate. This compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, enabling the introduction of heteroatoms (e.g., iodine) or functional groups at the α-carbon . Its synthesis often involves bromination of hexadecanoic acid derivatives or substitution reactions using bromine-containing reagents.
Properties
CAS No. |
16725-35-2 |
|---|---|
Molecular Formula |
C17H33BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 2-bromohexadecanoate |
InChI |
InChI=1S/C17H33BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 |
InChI Key |
QTHPWZRRQHIAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Iodohexadecanoate
- Structure : Replaces bromine with iodine (C₁₇H₃₃IO₂).
- Synthetic Route: Methyl 2-bromohexadecanoate undergoes nucleophilic substitution with NaI in CH₃CN, achieving a 93% yield, significantly higher than direct iodination methods (38% yield) .
- Reactivity : The iodine atom enhances leaving-group ability, making it more reactive in subsequent alkylation or cross-coupling reactions compared to the brominated analog.
- Applications : Used in thyroid metabolism studies due to iodine’s biological relevance .
2-Bromohexadecanoate Esters with Varied Protecting Groups
- Examples: 2-Bromohexadecanoate tert-butyl ester (2e): Features a bulky tert-butyl group instead of methyl.
- Synthesis: Recrystallization in methanol yields 73.5% purity .
- Impact: The tert-butyl group increases steric hindrance, slowing substitution reactions but improving stability during storage. 2-Bromohexadecanoate benzhydryl ester (2f): Contains a benzhydryl moiety.
- Synthesis : Chromatography with cyclohexane/ethyl acetate (4:1) achieves high yields (~99%) .
- Applications : The aromatic groups enhance UV detectability in analytical workflows.
Shorter-Chain Brominated Esters
- Methyl 2-bromo-2-methoxyacetate (C₄H₇BrO₃): Structure: Shorter carbon chain (4 carbons) with a methoxy group adjacent to bromine. Properties: Lower molar mass (183 g/mol vs. 349.35 g/mol for this compound) and higher polarity due to the methoxy group, influencing solubility in polar solvents . Reactivity: The electron-donating methoxy group destabilizes the adjacent bromine, accelerating substitution reactions compared to linear-chain analogs.
Non-Brominated Methyl Esters
- Methyl decanoate (C₁₁H₂₂O₂): Comparison: Lacks bromine but shares the methyl ester functionality. Applications: Used in biodiesel and fragrance industries, highlighting how halogenation expands utility in synthetic chemistry .
- Sandaracopimaric acid methyl ester: A diterpenoid methyl ester with a complex bicyclic structure. Relevance: Demonstrates the versatility of methyl esters in natural product derivatization, though lacking the reactive α-halogen present in this compound .
Data Tables
Table 2: Spectroscopic Data (¹H NMR)
Q & A
Q. What are the key synthetic applications of Methyl 2-bromohexadecanoate in organic chemistry?
this compound serves as a versatile intermediate in nucleophilic substitution reactions. For example, it reacts with sodium iodide (NaI) in acetonitrile (CH₃CN) to yield methyl 2-iodohexadecanoate with 93% efficiency, demonstrating its utility in halogen-exchange reactions . Additionally, aminolysis with gaseous NH₃ in methanol-chloroform mixtures produces 2-bromohexadecanamide (55% yield), highlighting its role in synthesizing amide derivatives .
Methodological Tip : Optimize substitution reactions by controlling solvent polarity and reaction time. Use anhydrous conditions to minimize side reactions.
Q. How is this compound characterized to confirm purity and structure?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bromine substitution at the C2 position.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and molecular weight.
- Elemental Analysis : Validate elemental composition (C, H, Br). Ensure reagents are sourced from certified suppliers, and report purity levels (e.g., >95% by GC) and storage conditions (e.g., inert atmosphere, -20°C) to enhance reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromine substitution in this compound?
Substitution efficiency depends on:
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.
- Temperature Control : Mild heating (40–60°C) balances reactivity and decomposition risks. Refer to thermodynamic data for analogous esters (e.g., methyl tetradecanoate) to model reaction parameters .
Q. What strategies resolve contradictions in reactivity data for this compound derivatives?
Discrepancies in yields or side products may arise from:
- Impurity Profiles : Trace moisture or residual acids can hydrolyze esters. Use Karl Fischer titration to quantify water content .
- Steric Effects : Bulky nucleophiles may exhibit lower reactivity at the C2 position. Compare results with methyl 2-chlorohexadecanoate for mechanistic insights .
- Statistical Analysis : Apply ANOVA to evaluate reproducibility across batches .
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